[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC15792484
Molecular Formula: C14H21N5
Molecular Weight: 259.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N5 |
|---|---|
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C14H21N5/c1-18-14(6-7-16-18)10-15-8-12-9-17-19(11-12)13-4-2-3-5-13/h6-7,9,11,13,15H,2-5,8,10H2,1H3 |
| Standard InChI Key | MQPOOTOMSMSQEN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)CNCC2=CN(N=C2)C3CCCC3 |
Introduction
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound is characterized by its cyclopentyl and methyl substitutions on the pyrazole rings, which influence its reactivity, stability, and interactions with biological targets.
Molecular Characteristics
-
Molecular Formula: The exact molecular formula for [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is not explicitly provided in the available literature, but it is closely related to compounds with similar structures, such as 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine, which has a molecular formula of C14H22ClN5 .
-
Molecular Weight: The molecular weight is approximately 295.82 g/mol for similar compounds.
-
Physical Properties: Specific physical properties like boiling point, melting point, and density are not readily available for this compound.
Synthesis and Applications
The synthesis of pyrazole derivatives typically involves multiple steps, including the formation of the pyrazole ring and subsequent modifications to introduce specific substituents. These compounds are of interest for their potential therapeutic applications, as they can interact with various biological targets.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-cyclopentyl-N-[3-(dimethylamino)propyl]amine | Contains dimethylamino group | |
| 1-cyclopentyl-N-[3-methylphenyl]pyrazole | Lacks methyl substitutions | |
| 4,4′-(arylmethylene)bis(3-methylpyrazole) | Various substituents on pyrazole core |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume